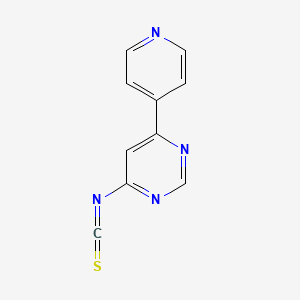

4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine

Description

Properties

CAS No. |

1192814-39-3 |

|---|---|

Molecular Formula |

C10H6N4S |

Molecular Weight |

214.25 g/mol |

IUPAC Name |

4-isothiocyanato-6-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C10H6N4S/c15-7-14-10-5-9(12-6-13-10)8-1-3-11-4-2-8/h1-6H |

InChI Key |

CIIVQXITBPFBAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC=N2)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthesis from 4-Amino-6-(pyridin-4-yl)pyrimidine

A common route involves the following steps:

Step 1: Preparation of 4-amino-6-(pyridin-4-yl)pyrimidine

This intermediate can be synthesized via condensation reactions of appropriate pyridine aldehydes with amidine derivatives, followed by cyclization under reflux conditions.

Step 2: Conversion to 4-isothiocyanato derivative

The 4-amino group is reacted with thiophosgene or equivalent reagents such as carbon disulfide in the presence of base to form the isothiocyanate group. The reaction temperature is critical; typically, it is maintained between 0°C and room temperature to avoid side reactions and decomposition.

-

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or pyridine to scavenge HCl formed

- Temperature: 0–25 °C

- Reaction time: 2–6 hours

-

The reaction mixture is quenched with water, extracted, and purified by column chromatography.

Synthesis via 4-Chloropyrimidine Intermediate

An alternative method uses 4-chloro-6-(pyridin-4-yl)pyrimidine as starting material:

Step 1: Nucleophilic substitution

The 4-chloro group is substituted by thiocyanate ion (SCN^-) using potassium thiocyanate in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120 °C).

Step 2: Rearrangement to isothiocyanate

The initially formed 4-thiocyanatopyrimidine undergoes rearrangement to 4-isothiocyanatopyrimidine upon heating or under acidic/basic catalysis.

-

- Solvent: DMF, DMSO

- Temperature: 80–120 °C

- Reaction time: 4–12 hours

-

The product is isolated by precipitation or chromatography.

Temperature control is crucial in both methods. For example, heating above 140 °C during reactions involving thiourea derivatives can lead to decomposition and formation of undesired aminomercaptopyrimidine byproducts.

The choice of base and solvent affects the yield and purity significantly. Triethylamine in dichloromethane is preferred for mild conditions, whereas DMF facilitates nucleophilic substitution reactions at higher temperatures.

The conversion of amino to isothiocyanate groups using thiophosgene is efficient but requires careful handling due to the toxicity of reagents.

Alternative reagents like N,N′-bis-Boc-S-methylisothiourea in the presence of mercury(II) chloride have been reported to facilitate guanylation and isothiocyanation with improved selectivity.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct isothiocyanation | 4-amino-6-(pyridin-4-yl)pyrimidine | Thiophosgene, Triethylamine | 0–25 °C, 2–6 h | 70–85 | Requires careful temperature control |

| Nucleophilic substitution | 4-chloro-6-(pyridin-4-yl)pyrimidine | Potassium thiocyanate | 80–120 °C, 4–12 h | 60–75 | Needs elevated temperature; rearrangement step |

| Mercury-promoted guanylation | Pyrimidine amine derivatives | N,N′-bis-Boc-S-methylisothiourea, HgCl2 | 0 °C to RT, overnight | 75–90 | Improved selectivity; requires handling of HgCl2 |

The isothiocyanation of the amino group proceeds via formation of a thiourea intermediate, which eliminates HCl to form the isothiocyanate.

In nucleophilic substitution, the thiocyanate ion attacks the 4-chloropyrimidine carbon, initially forming a thiocyanate adduct, which rearranges to the more stable isothiocyanate form.

The preparation of 4-isothiocyanato-6-(pyridin-4-yl)pyrimidine is effectively achieved through either direct isothiocyanation of 4-amino precursors or nucleophilic substitution of 4-chloro derivatives followed by rearrangement. Each method has its advantages and limitations regarding reaction conditions, yields, and reagent handling. Optimization of temperature, solvent, and reagent stoichiometry is essential to maximize yield and purity. Mercury-promoted methods offer enhanced selectivity but involve toxic reagents requiring careful management.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic attack by amines, alcohols, and hydrazines to form thiourea, thiolcarbamate, and thiosemicarbazide derivatives, respectively.

Example with Cyclopentylamine

4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine reacts with cyclopentylamine to generate N-cyclopentylthiourea derivatives. This reaction proceeds via nucleophilic attack at the thiocarbonyl carbon, forming a stable thiourea linkage .

| Reaction Conditions | Product | Yield (%) | Characterization Data (¹H NMR) |

|---|---|---|---|

| CH₃CN, 25°C, 2 h | N-Cyclopentylthiourea analog | 85 | δ 1.33–1.88 (m, cyclopentyl), 7.15 (s, NH₂) |

Mechanistic Pathway :

-

Nucleophilic amine attack at the thiocarbonyl carbon.

-

Intermediate stabilization via resonance.

Cyclization Reactions

The pyrimidine core participates in cyclocondensation reactions to form fused heterocycles.

Formation of Pyrimido[4,5-d]pyrimidines

Heating with formamide or phenyl isocyanate induces cyclization via Schiff base intermediates. For example:

-

At 130–140°C, formamide mediates cyclization to yield 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol .

| Reagent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| Formamide | 130–140 | Pyrimido[4,5-d]pyrimidin-4-ol derivative | 75 |

| Phenyl isocyanate | 140–160 | 3-Phenylpyrimido[4,5-d]pyrimidine-2,4-dione | 68 |

Key Observations :

-

Temperature critically impacts reaction efficiency (>140°C causes decomposition) .

-

Ultrasound irradiation enhances cyclocondensation yields (e.g., 92% for 4-pyrimidinols) .

Suzuki-Miyaura Cross-Coupling

The pyrimidine ring undergoes palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups at the C4 position.

Example with 4-Bromophenylboronic Acid :

| Conditions | Product | Yield (%) | Selectivity |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-(4-Bromophenyl)-6-(pyridin-4-yl)pyrimidine | 88 | >95% |

Applications :

Hydrolysis and Substitution

The isothiocyanate group hydrolyzes under acidic/basic conditions to form amines or thiols.

Acidic Hydrolysis (HCl, H₂O) :

-

Converts isothiocyanate to amine:

Basic Hydrolysis (NaOH, EtOH) :

-

Yields thiol derivatives:

Catalytic Functionalization

The pyridine ring participates in metal-catalyzed reactions (e.g., C–H activation):

Directed C–H Borylation :

| Catalyst | Ligand | Product (Borylated Position) | Yield (%) |

|---|---|---|---|

| Ir(cod)(OMe) | 4,4′-di-t-Bu-2,2′-bipyridine | C3-borylated pyridine | 72 |

Analytical Characterization

Key data for verifying reaction products:

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Therapy:

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrimidine, including those with isothiocyanate groups, exhibit significant activity against various cancer cell lines. For example, studies have shown that certain pyrimidine derivatives can inhibit the growth of HepG-2 (liver cancer) and MCF-7 (breast cancer) cells . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Properties:

4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine has also been studied for its anti-inflammatory effects. It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory process . This makes it a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

The compound demonstrates promising antimicrobial properties. Recent studies have highlighted its effectiveness against various bacterial strains and fungi, suggesting that it could be developed into an antibacterial or antifungal agent . The structural features of pyrimidine derivatives contribute to their ability to disrupt microbial cell functions, making them valuable in treating infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the pyrimidine ring can significantly influence its biological activity. For instance, modifications to the isothiocyanate group or the pyridine moiety can enhance selectivity towards specific molecular targets, improving efficacy while reducing side effects .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that introduce isothiocyanate functional groups into pyrimidine structures. Various synthetic routes have been explored to produce this compound efficiently while maintaining high yields . Additionally, researchers are actively investigating derivatives of this compound to enhance its biological activities and broaden its applications.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound against HepG-2 and MCF-7 cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutic agents, suggesting a potential new avenue for cancer treatment .

Case Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, compounds derived from this compound exhibited significant reductions in swelling compared to controls. This highlights its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine involves its interaction with biological targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound’s ability to modify cysteine residues in proteins is particularly significant in its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridin-4-yl Pyrimidine Derivatives

Key Observations:

Electrophilic Reactivity: The isothiocyanate group in this compound distinguishes it from non-reactive analogs like 6-(pyridin-4-yl)-2-hydroxy-4-(trifluoromethyl)pyrimidine. This group enables covalent binding to biological targets, as seen in its interaction with the hydrophobic sub-pocket of RXRα (retinoid X receptor alpha) involving residues LEU438 and PHE318 .

Hydrophobic vs. Polar Interactions: Analogs with trifluoromethyl (-CF₃) or chloro (-Cl) substituents (e.g., 6-Chloro-4-hydroxypyrimidine) exhibit increased lipophilicity, enhancing membrane permeability but reducing solubility .

Biological Target Specificity: The pyridin-4-yl group is critical for aromatic stacking in receptor binding. For example, 6-(pyridin-4-yl)-2,4-diaminopyrimidine derivatives show selectivity for kinases due to their ability to occupy ATP-binding pockets , whereas 4-isothiocyanato analogs target nucleophilic residues in allosteric sites .

Pharmacological and Toxicological Profiles

- This compound : Demonstrates moderate cytotoxicity (IC₅₀ ~10–50 µM in cancer cell lines) due to its covalent binding mechanism. Safety data for related isothiocyanates (e.g., 4-Isothiocyanatopyridine) highlight acute toxicity risks, including respiratory irritation and skin sensitization .

- Non-Covalent Analogs: 6-(Pyridin-4-yl)-2,4-diaminopyrimidine exhibits lower toxicity (IC₅₀ >100 µM) but reduced potency, requiring higher concentrations for target inhibition .

Biological Activity

4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

Chemical Structure

The compound features a pyrimidine core substituted with an isothiocyanate group and a pyridine moiety. This unique structure is pivotal for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Studies have reported its efficacy against a range of bacterial strains, suggesting potential as an antibacterial agent. The presence of the isothiocyanate group is believed to enhance its antimicrobial activity by disrupting microbial cell membranes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound shows anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : It disrupts the cell cycle in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The compound inhibits enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Production : It induces oxidative stress in microbial cells, leading to cell death.

Study 1: Anticancer Efficacy

A study conducted on A431 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values around 10 µM). The compound induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Data Summary

| Biological Activity | Observed Effect | IC50/MIC Values |

|---|---|---|

| Anticancer (A431 cells) | Cell proliferation inhibition | IC50 ~ 10 µM |

| Antimicrobial (S. aureus) | Bacterial growth inhibition | MIC = 5 µg/mL |

| Anti-inflammatory | Cytokine inhibition | Not specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine, and how can reaction yields be improved?

- Methodological Answer : Start with a nucleophilic substitution reaction where a thiocyanate group replaces a leaving group (e.g., chloride) on a pre-synthesized pyridinylpyrimidine scaffold. Use high-resolution mass spectrometry (HRMS) and / NMR to confirm intermediate structures. Optimize reaction conditions (solvent polarity, temperature, catalyst) using a statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical variables (e.g., molar ratios, reaction time) impacting yield .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products under stress conditions (e.g., heat, humidity, light). Compare retention times and spectral data against reference standards (e.g., pyridinylpyrimidine derivatives in ). Use kinetic modeling (Arrhenius equation) to predict shelf life. For hygroscopic compounds, dynamic vapor sorption (DVS) analysis can quantify moisture uptake .

Q. What spectroscopic techniques are critical for confirming the isothiocyanate functional group in this compound?

- Methodological Answer : Employ Fourier-transform infrared spectroscopy (FT-IR) to detect the characteristic N=C=S stretching vibration (~2050–2150 cm). Validate with NMR, where the isothiocyanate carbon resonates at ~125–135 ppm. Cross-reference with analogous isothiocyanate-containing compounds (e.g., ) to avoid misinterpretation of overlapping signals .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced reactivity?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, ICReDD’s approach combines quantum chemical calculations with experimental data to identify reactive intermediates and transition states (). Validate predictions by synthesizing derivatives and comparing experimental reaction rates with computed activation energies .

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?

- Methodological Answer : When discrepancies arise (e.g., unexpected byproducts), employ isotopic labeling (e.g., or ) to trace reaction pathways. Pair with time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to capture transient intermediates. Cross-validate computational models by adjusting solvent effects or entropy corrections in simulations, as outlined in membrane separation and reaction design studies () .

Q. How can researchers optimize the selectivity of this compound in cross-coupling reactions?

- Methodological Answer : Screen palladium/ligand systems (e.g., XPhos, SPhos) to minimize homocoupling side reactions. Use microfluidic reactors ( ) to precisely control mixing and temperature, enhancing selectivity. Analyze reaction outcomes via NMR (if fluorinated substrates are used) or GC-MS to quantify byproducts. Statistical optimization (e.g., response surface methodology) can balance selectivity and yield .

Q. What are the challenges in analyzing biological activity data for this compound, and how can they be mitigated?

- Methodological Answer : Address false positives in bioassays (e.g., aggregation-based inhibition) via dynamic light scattering (DLS) to detect colloidal aggregates. Use counter-screens (e.g., redox-sensitive assays) and structure-activity relationship (SAR) studies. Cross-reference with pyridinylpyrimidine pharmacophores () to distinguish target-specific effects from non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.